4-[3-(tert-Butylamino)-2-hydroxypropoxy]-N-methylisocarbostyril hydrochloride (N-696): This compound is a beta-adrenoceptor blocker, classified as a fourth-generation beta-blocker due to its additional direct vasodilatory activity [ [] ]. It exhibits antihypertensive effects, especially in SHR rats, by decreasing heart rate and blood pressure [ [] ]. N-696 also shows a tendency to reduce plasma renin concentration in SHR and DOC rats [ [] ]. Additionally, it demonstrates a potent antiarrhythmic effect in a two-stage coronary ligation arrhythmia model [ [] ]. Unlike propranolol, N-696 does not cause peripheral vasoconstriction at doses that lower blood pressure and heart rate [ [], [] ].
2-[4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone (HX-CH 44 BS): This compound is a highly selective β1-adrenoceptor antagonist. It exhibits a significantly higher β1/β2-affinity ratio compared to atenolol or metoprolol [ [] ]. This high selectivity results in minimal antagonism of isoproterenol-induced bronchodilation in guinea pigs, unlike propranolol or atenolol [ [] ].
(S)-4-[2-Methyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3,5-dicarboethoxy-1,4-dihydrolutidine (4c): This compound is a dihydrolutidine derivative incorporating the aminohydroxypropoxy moiety [ [] ]. While exhibiting antihypertensive activity comparable to the standard dihydrolutidine vasodilator in spontaneously hypertensive rats, its antihypertensive effect doesn't seem to stem from vasodilation, as observed in dog models [ [] ].
Hypertension Research: Various animal models of hypertension, like the SHR, CLIP, and DOC models, are used to investigate the antihypertensive effects of compounds like N-696 and 4c [ [], [] ]. These studies help understand the mechanisms of hypertension and evaluate the efficacy of potential therapeutic agents.
β-Adrenoceptor Pharmacology: Compounds like HX-CH 44 BS, with its high β1-adrenoceptor selectivity, serve as valuable tools in research to delineate the specific roles of β1-adrenoceptors in various physiological processes [ [] ].
Drug Development: The synthesis and pharmacological evaluation of compounds like 4c, incorporating the aminohydroxypropoxy moiety into the dihydrolutidine structure, exemplify the ongoing research efforts to develop novel vasodilating/β-blocking agents for cardiovascular diseases [ [] ].
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: